molecular formula C10H17NO B13015783 N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide

N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide

Cat. No.: B13015783
M. Wt: 167.25 g/mol
InChI Key: WTFLZUFSRLXIQN-UHFFFAOYSA-N
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Description

N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide: is a compound with a unique bicyclo[1.1.1]pentane structure. This structure is characterized by a highly strained three-dimensional framework, which imparts unique chemical and physical properties to the compound. The presence of the bicyclo[1.1.1]pentane moiety makes this compound an interesting subject for research in various fields, including organic chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the reaction of 3-methylbicyclo[1.1.1]pentan-1-ylmethanol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-methyl-N-({3-methylbicyclo[111]pentan-1-yl}methyl)acetamide is unique due to its specific substitution pattern and the presence of the N-methylacetamide groupFor example, the presence of the N-methylacetamide group may enhance its solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-methyl-N-[(3-methyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide

InChI

InChI=1S/C10H17NO/c1-8(12)11(3)7-10-4-9(2,5-10)6-10/h4-7H2,1-3H3

InChI Key

WTFLZUFSRLXIQN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC12CC(C1)(C2)C

Origin of Product

United States

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